

# Physicochemical Properties of D-Methionyl-D-Methionine (D-Met-Met): A Technical Guide

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## Compound of Interest

Compound Name: *D-Met-Met*

Cat. No.: *B3298238*

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This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide D-Methionyl-D-Methionine (**D-Met-Met**). The information presented herein is intended to support research, discovery, and development activities where this molecule is of interest. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of key properties are provided.

## Core Physicochemical Data

The physicochemical properties of a molecule are fundamental to understanding its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the available experimental and predicted physicochemical data for **D-Met-Met**.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub> S <sub>2</sub>	MedChemExpress
Molecular Weight	280.41 g/mol	MedChemExpress
LogP	-2.08	PubChem (Experimental)
Predicted Melting Point	Decomposes before melting	Predicted
Predicted Boiling Point	545.7 ± 50.0 °C (at 760 mmHg)	Predicted
Predicted Water Solubility	21 g/L	Predicted
Predicted pKa (Acidic)	3.25 ± 0.10 (Carboxylic acid)	Predicted
Predicted pKa (Basic)	8.15 ± 0.10 (Amine)	Predicted

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

## Experimental Protocols

Accurate determination of physicochemical properties requires robust and validated experimental methods. The following sections detail standard protocols for the key properties of dipeptides like **D-Met-Met**.

### Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (T<sub>m</sub>) of **D-Met-Met** by measuring the heat flow associated with its thermal denaturation.

Methodology:

- Sample Preparation:
  - Accurately weigh a small amount of **D-Met-Met** (typically 1-5 mg) into a DSC pan.

- Prepare a reference pan containing an inert material (e.g., empty sealed pan).
- Instrument Setup:
  - Calibrate the DSC instrument using standard materials (e.g., indium).
  - Place the sample and reference pans into the DSC cell.
- Thermal Scan:
  - Equilibrate the sample at a starting temperature well below the expected melting point.
  - Initiate a temperature ramp at a constant heating rate (e.g., 5-10 °C/min) to a final temperature above the expected melting point.
  - Record the differential heat flow between the sample and reference pans as a function of temperature.
- Data Analysis:
  - The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

## Determination of LogP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of **D-Met-Met**, a measure of its lipophilicity.

Methodology:

- Preparation of Phases:
  - Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
- Partitioning:
  - Prepare a stock solution of **D-Met-Met** in the aqueous phase.

- Add a known volume of the **D-Met-Met** solution to a flask containing a known volume of the n-octanol phase.
- Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.
- Phase Separation and Analysis:
  - Centrifuge the mixture to ensure complete separation of the two phases.
  - Carefully withdraw aliquots from both the aqueous and n-octanol phases.
  - Determine the concentration of **D-Met-Met** in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
- Calculation:
  - The partition coefficient (P) is calculated as the ratio of the concentration of **D-Met-Met** in the n-octanol phase to its concentration in the aqueous phase.
  - LogP is the base-10 logarithm of the partition coefficient.

## Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in **D-Met-Met**.

Methodology:

- Sample Preparation:
  - Prepare a solution of **D-Met-Met** of known concentration (e.g., 1-10 mM) in deionized water.
- Titration:
  - Calibrate a pH meter with standard buffer solutions.
  - Immerse the pH electrode in the **D-Met-Met** solution.

- Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Record the pH of the solution after each addition of titrant.
- Data Analysis:
  - Plot the pH of the solution as a function of the volume of titrant added.
  - The pKa values correspond to the pH at the half-equivalence points on the titration curve, which can be determined from the first or second derivative of the curve.

## Determination of Aqueous Solubility by Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of **D-Met-Met** in an aqueous buffer.

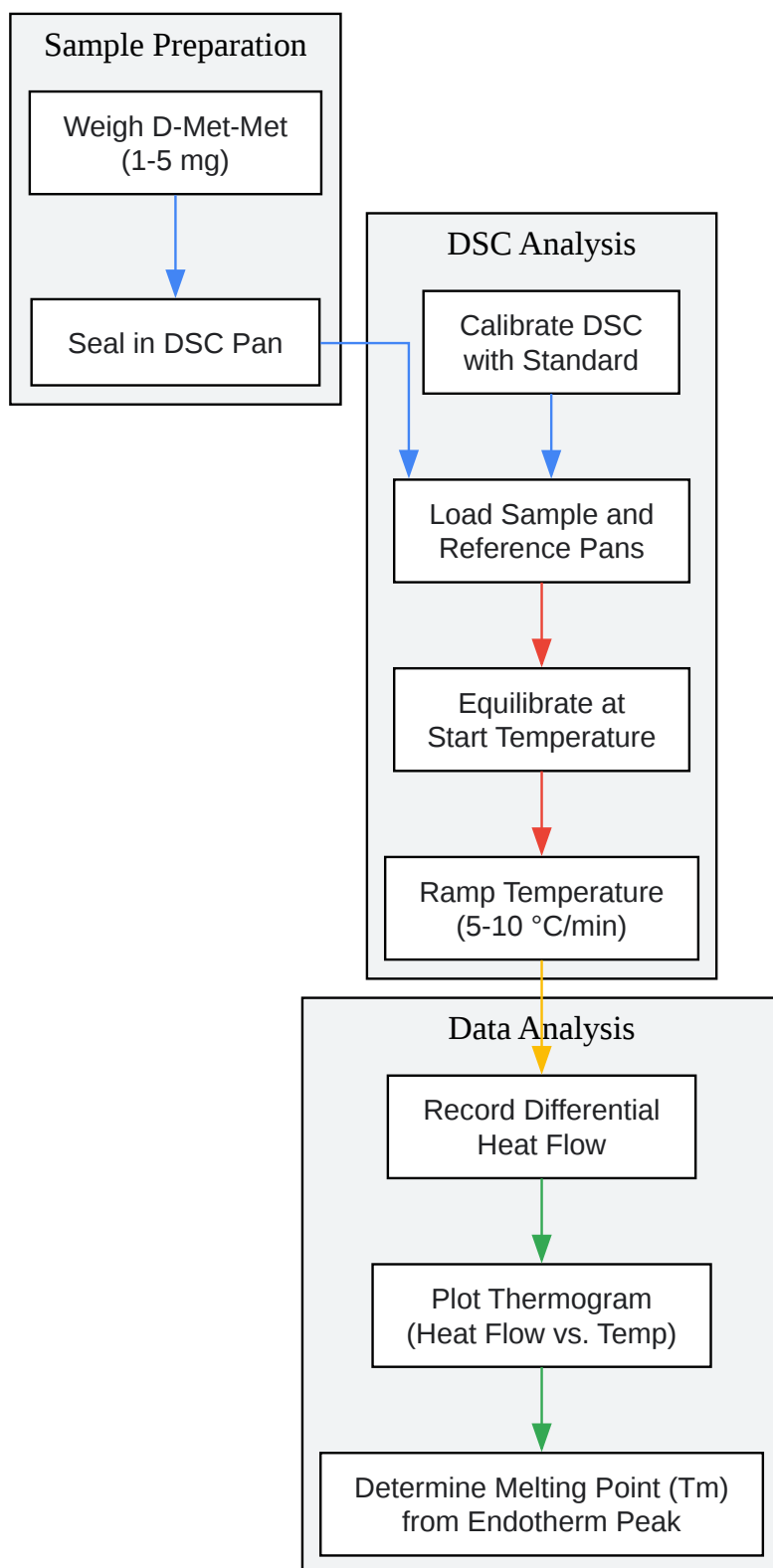
Methodology:

- Sample Preparation:
  - Add an excess amount of solid **D-Met-Met** to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- Equilibration:
  - Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Sample Processing:
  - After equilibration, centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
- Quantification:
  - Determine the concentration of **D-Met-Met** in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

- Result:
  - The measured concentration represents the thermodynamic solubility of **D-Met-Met** under the specified conditions.

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the melting point of **D-Met-Met** using Differential Scanning Calorimetry (DSC).



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### Workflow for DSC Melting Point Determination

This guide provides a foundational understanding of the physicochemical properties of **D-Met-Met**. For mission-critical applications, it is strongly recommended that these properties be determined experimentally under the specific conditions of interest.

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